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Compound of Interest

Compound Name: Nickel(II) fluoride tetrahydrate

Cat. No.: B1370540

Get Quote

Executive Summary
Nickel(II) fluoride tetrahydrate (

, CAS: 13940-83-5) is a paramagnetic, light-green crystalline solid. While often utilized as a
precursor for anhydrous fluorides or as a catalyst in organic fluorinations, its specific
spectroscopic signature is defined by the

electronic configuration of the Ni(II) center in a distorted octahedral field. This guide details the
electronic, vibrational, and magnetic behaviors of the compound, providing researchers with
the necessary benchmarks for purity assessment and structural validation.

Crystal Structure & Coordination Geometry[1][2][3]
Unlike its anhydrous counterpart (

), which adopts a rutile structure (

), the tetrahydrate crystallizes in a lower symmetry system, typically isostructural with

.
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Crystal System: Orthorhombic[1]

Space Group:

(No. 29) or

(depending on setting).

Coordination Sphere: The Nickel(II) ion is hexacoordinate, forming a

neutral complex.

Geometry: Trans-distorted octahedron. Two fluoride ligands typically occupy trans positions,

with four water molecules completing the equatorial plane.

Lattice Interactions: The structure is stabilized by an extensive network of O-H···F hydrogen

bonds, which significantly influences the vibrational spectrum (IR) and thermal stability.

Electronic Absorption Spectroscopy (UV-Vis-NIR)
The light green color of

arises from spin-allowed

transitions characteristic of a

ion in an octahedral (

) field. Although the symmetry is formally

due to the trans-fluorides, the spectrum is often approximated using

selection rules in solution or powder diffuse reflectance.

Ligand Field Theory Context
Nickel(II) (

) has a ground state term of

(
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). Three spin-allowed transitions are expected.

Spectral Assignments
The following table summarizes the expected absorption bands. The presence of fluoride (a

weak field ligand) shifts these bands slightly compared to the pure hexaaqua complex

.

Transition
Term Symbol
Assignment

Approximate
Wavelength (

)

Wavenumber (

)

Extinction
Coeff. (

)

1100 - 1250 nm
8,000 - 9,000

cm⁻¹
< 10 M⁻¹cm⁻¹

650 - 750 nm
13,500 - 15,000

cm⁻¹
< 10 M⁻¹cm⁻¹

380 - 420 nm
24,000 - 26,000

cm⁻¹
~ 15 M⁻¹cm⁻¹

Note on Splitting: Due to the lower symmetry (

) of the trans-difluoro unit, the

and

bands may exhibit splitting or broadening, separating into

and

components.

Racah Parameters: The interelectronic repulsion parameter (

) is reduced from the free ion value (~1040 cm⁻¹) to approximately 900-940 cm⁻¹ due to the
nephelauxetic effect of the fluoride/water ligands.

Vibrational Spectroscopy (FT-IR & Raman)[4][5]
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The infrared spectrum is dominated by the vibrational modes of the coordinated water

molecules and the metal-ligand skeletal vibrations in the far-IR region.

Infrared Assignments (4000 – 400 cm⁻¹)
Frequency (cm⁻¹) Intensity Mode Assignment Mechanistic Insight

3200 - 3500 Broad, Strong Stretching

Broadening indicates

extensive Hydrogen

Bonding (O-H···F).

1600 - 1650 Medium Bending

Characteristic

"scissoring" mode of

lattice water.

750 - 900 Medium/Weak Rocking/Wagging

Indicates coordination

of water to the metal

center (hindered

rotation).

400 - 550 Medium /

Metal-ligand

stretching vibrations.

Ni-F is typically lower

frequency than Ni-O

but coupling occurs.

Far-IR Considerations
Below 400 cm⁻¹, the specific

stretching modes become prominent. In polymeric fluoride lattices, these bands are broad, but
in the molecular tetrahydrate unit, distinct bands near 420-450 cm⁻¹ are attributed to the
terminal Ni-F stretch.

Magnetic Properties[2][3][6][7][8][9][10][11]
Room Temperature: Paramagnetic.[2]

Effective Magnetic Moment (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">
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): typically 2.9 – 3.3 B.M. (Bohr Magnetons). This exceeds the spin-only value (2.83 B.M.)
due to spin-orbit coupling contributions ($ \mu{eff} = \mu_{so}(1 - \frac{4\lambda}{10Dq})
$).

Low Temperature: Antiferromagnetic Ordering.[3]

Néel Temperature (

):3.8 K.

Unlike anhydrous

(

), the presence of water molecules magnetically insulates the Ni(II) centers, drastically
lowering the ordering temperature.

Mechanism: Superexchange interactions occur via Ni-F···H-O-H···F-Ni pathways

(hydrogen bond mediated) rather than direct fluoride bridging.

Thermal Decomposition Pathway[11][12]
The thermal stability of

is a critical parameter for materials scientists using it as a precursor. The dehydration is not a
simple physical process; it competes with hydrolysis (pyrohydrolysis).

TGA/DSC Profile
Stage I (80°C - 150°C): Loss of superficial/lattice water.

Stage II (150°C - 250°C): Complete dehydration.

Critical Risk (Hydrolysis): Above 300°C in the presence of generated water vapor (if not

swept away), the fluoride hydrolyzes to the oxide.

(This results in contamination of the final product with black NiO).

Decomposition Workflow Diagram
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Caption: Thermal evolution of Nickel(II) Fluoride Tetrahydrate showing the bifurcation

between pure dehydration and pyrohydrolysis based on atmospheric control.

Experimental Protocol: Purity Verification
Objective: To verify the phase purity of a commercial or synthesized

sample using UV-Vis and Gravimetric Analysis.

Reagents & Equipment
Sample:

(approx 100 mg).

Solvent: Deionized Water (solubility is low, approx 2.5 g/100mL; mild acidification with HF or

HCl aids dissolution but alters speciation).

Equipment: UV-Vis Spectrophotometer (Double beam), TGA apparatus.

Method A: Gravimetric Nickel Determination
(Dimethylglyoxime)
Rationale: Confirms the Ni content matches the tetrahydrate stoichiometry (Ni% theoretical =

34.7%).

Dissolution: Dissolve 0.2 g of sample in 50 mL water with 1 mL dilute HCl.

Buffering: Add ammonium hydroxide until pH is weakly alkaline (pH 8-9).

Precipitation: Add 1% dimethylglyoxime (DMG) in ethanol in excess.
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Digestion: Heat at 60°C for 30 mins. Red precipitate (

) forms.

Filtration & Weighing: Filter through a sintered glass crucible, wash with warm water, dry at

110°C, and weigh.

Calculation:

. Compare to theoretical.

Method B: Spectral Fingerprinting (Solid State)
Rationale: Avoids solubility issues and speciation changes.

Preparation: Mix 5 mg of sample with 200 mg dry PTFE powder (or BaSO4) for Diffuse

Reflectance (DRS). Do not use KBr for pellets if high pressure is used, as ion exchange (

) can occur under pressure/moisture.

Measurement: Collect baseline with pure standard. Scan 200 nm – 1400 nm.

Validation: Confirm peaks at ~400 nm, ~700 nm, and ~1200 nm. Absence of broad

absorption >800 nm (black body) confirms no NiO contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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